Dihydrokaempferol 3-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

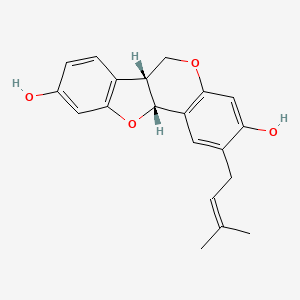

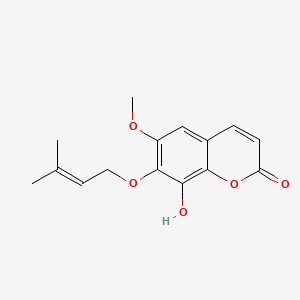

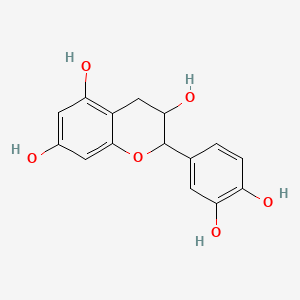

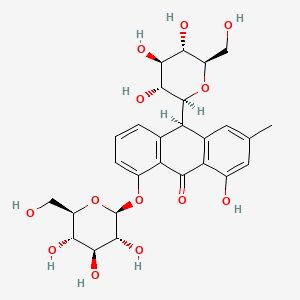

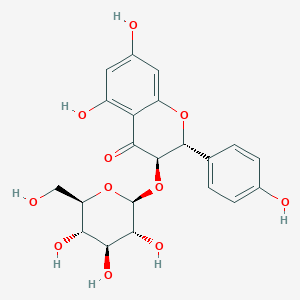

Dihydrokaempferol 3-glucoside is a flavonoid with an average molecular weight of 450.4 g/mol . It is frequently distributed in plant-derived products and plants used in traditional medicine .

Synthesis Analysis

Dihydrokaempferol (DHK) is a flavonoid that may be found in a wide range of foods, fruits, plants, and natural sources . Because of its hydrophilic nature, dihydrokaempferol’s absorption is enhanced by passive diffusion, although study reveals that it may also be absorbed by facilitated dispersion across the membrane .Molecular Structure Analysis

The Dihydrokaempferol 3-O-glucoside molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s) .Physical And Chemical Properties Analysis

Dihydrokaempferol 3-glucoside has a molecular weight of 450.4 g/mol . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . The exact mass and monoisotopic mass are 450.11621151 g/mol . The topological polar surface area is 186 Ų .Scientific Research Applications

Acetylcholinesterase Inhibitory Effects

Flavanonol glucoside isomers, including dihydrokaempferol 3-O-β-D-glucoside, isolated from Agrimonia pilosa Ledeb. exhibited moderate acetylcholinesterase inhibitory activities, suggesting potential applications in treating diseases like Alzheimer's (Seo et al., 2017).

Isolation from Fruit Flour

Dihydrokaempferol 3-glucoside was among the flavonoid glycosides isolated from Pouteria obovata fruit flour, indicating its presence in various natural sources (Dini, 2011).

Role in Anthocyanin Synthesis

A study on Petunia hybrida revealed that dihydrokaempferol 3-glucoside is an intermediate in the synthesis of anthocyanins, important pigments in plants (Kho et al., 2004).

Antitumor, Antioxidant, and Anti-inflammatory Activities

Kaempferol and its glycosides, including dihydrokaempferol 3-glucoside, have demonstrated significant antitumor, antioxidant, and anti-inflammatory activities (Wang et al., 2018).

Rich Source in Aspen Knots

Aspen knots were found to be a rich source of flavonoids including dihydrokaempferol and its glucoside, indicating potential for industrial extraction and utilization (Pietarinen et al., 2006).

Metabolite Profiling in Genetically Modified Tomatoes

Dihydrokaempferol 3-glucoside was among the flavonoids whose levels significantly increased in genetically modified tomatoes, highlighting its relevance in genetic modification studies (Le Gall et al., 2003).

Alleviating Inflammation

Engeletin (dihydrokaempferol 3-rhamnoside) was found to significantly alleviate inflammation in a mouse model of endometritis, suggesting therapeutic applications (Wu et al., 2016).

Inhibition of α-Glucosidase

Dihydrokaempferol 3-glucoside, as part of kaempferol compounds, showed notable inhibition activity on α-glucosidase, making it a potential therapeutic agent for diabetes mellitus (Peng et al., 2016).

Future Directions

properties

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBWQPAZMNABMR-UTZHSPHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrokaempferol 3-O-glucoside | |

Q & A

Q1: What is known about the presence of Dihydrokaempferol 3-glucoside in natural sources and its potential applications?

A1: Dihydrokaempferol 3-glucoside has been identified in açai berry pulp (Euterpe oleracea Mart.). [] While its specific role in the plant is not fully understood, its presence contributes to the overall phytochemical profile of açai. Further research is needed to explore potential applications of Dihydrokaempferol 3-glucoside derived from this natural source, including its potential antioxidant, anti-inflammatory, or other beneficial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.